molecular formula C25H28ClN3O2S B2938508 4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887206-52-2

4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B2938508
CAS No.: 887206-52-2
M. Wt: 470.03
InChI Key: DXIFPKQYJNOTNU-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a useful research compound. Its molecular formula is C25H28ClN3O2S and its molecular weight is 470.03. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Synthesis

Compounds similar to "4-chloro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide" serve as key intermediates in the synthesis of novel molecules with therapeutic potential. Research demonstrates the synthesis of complex molecules derived from benzamide and piperazine frameworks, showcasing their utility in creating pharmacologically active agents with anti-inflammatory, analgesic, and antimicrobial properties (Abu‐Hashem et al., 2020).

Pharmacology and Drug Discovery

Structurally related piperazine and benzamide derivatives exhibit a range of pharmacological activities, including acting as selective agonists or antagonists to specific receptors. For instance, certain benzamide derivatives have been explored for their serotonin receptor agonistic activities, contributing to research in gastrointestinal motility disorders and potentially serving as prokinetic agents (Sonda et al., 2004). This indicates the compound's relevance in developing treatments for neurological and gastrointestinal conditions.

Chemical Biology and Mechanistic Studies

The design and synthesis of molecules bearing resemblance to "this compound" enable targeted studies in chemical biology, particularly in understanding receptor-ligand interactions and signal transduction pathways. For example, derivatives have been utilized in structure-affinity relationship studies, aiming at identifying molecular features critical for binding to dopamine receptors, thereby illuminating pathways involved in neuropsychiatric disorders (Leopoldo et al., 2002).

Properties

IUPAC Name

4-chloro-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2S/c1-18(27-25(30)19-5-7-20(26)8-6-19)24(23-4-3-17-32-23)29-15-13-28(14-16-29)21-9-11-22(31-2)12-10-21/h3-12,17-18,24H,13-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIFPKQYJNOTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.